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molecular formula C10H9ClN2O B1269655 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-74-0

2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1269655
M. Wt: 208.64 g/mol
InChI Key: NZFZSMAXDGYHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754089B2

Procedure details

A mixture of 2-amino-6-methylpyridine (10.00 g, 92.47 mmol), ethyl 4-chloro-acetoacetate (16.24 mL, 120.2 mmol), and polyphosphoric acid (50.00 g) was stirred at 125° C. After 5.5 h, the mixture was removed from the heat. To the cooled mixture was added ice-water (200 mL) and neutralized with 2 N NaOH (400 mL) to pH 6-7. The resulting precipitate was collected by filtration, washed with water (˜400 mL), and dried to give 2-(chloromethyl)-6-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one as a dark brown solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.68 (1 H, dd, J=9.0, 7.0 Hz), 7.40 (1 H, dd, J=9.0, 0.8 Hz), 6.93 (1 H, d, J=6.7 Hz), 6.36 (1 H, s), 4.58 (2 H, s), 2.93 (3 H, s); Mass Spectrum (ESI) m/e=208.9 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.24 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[Cl:9][CH2:10][C:11](=O)[CH2:12][C:13](OCC)=[O:14]>>[Cl:9][CH2:10][C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]2[C:13](=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Name
Quantity
16.24 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
was stirred at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was removed from the heat
ADDITION
Type
ADDITION
Details
To the cooled mixture was added ice-water (200 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (˜400 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
ClCC=1N=C2N(C(C1)=O)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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